molecular formula C12H17FN2 B1517521 1-(3-fluorophenyl)-N-methylpiperidin-4-amine CAS No. 1096806-70-0

1-(3-fluorophenyl)-N-methylpiperidin-4-amine

Cat. No. B1517521
CAS RN: 1096806-70-0
M. Wt: 208.27 g/mol
InChI Key: GNDRPUJYVZLJFP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine, also known as 3-fluoro-N-methyl-4-phenylpiperidine, is an organic compound that has been used in a variety of scientific research applications. It is a white powder with a molecular weight of 223.26 g/mol and a melting point of approximately 118 °C. It is soluble in water and has a boiling point of 238 °C. 3-fluoro-N-methyl-4-phenylpiperidine is an important intermediate in the synthesis of many pharmaceuticals and other compounds.

Scientific Research Applications

Fluorescence Enhancement in Stilbene Derivatives

The compound "1-(3-fluorophenyl)-N-methylpiperidin-4-amine" exhibits properties similar to those of N-phenyl substituted stilbenes, which show enhanced fluorescence due to a more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state. This results in lower photoisomerization quantum yields and higher fluorescence quantum yields, making such compounds valuable for fluorescence-based applications (Yang, Chiou, & Liau, 2002).

Antibacterial Applications

Compounds structurally related to "1-(3-fluorophenyl)-N-methylpiperidin-4-amine" have been explored as antibacterial agents. In particular, amines with similar structures have shown promising antibacterial properties and warrant further biological studies. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents (Egawa et al., 1984).

Detection of Amine Vapors

Derivatives of "1-(3-fluorophenyl)-N-methylpiperidin-4-amine" can be used in fluorescent sensors for detecting volatile amine vapors. These sensors leverage the unique fluorescence properties of certain compounds to provide a portable, highly sensitive method for detecting amine vapors, useful in various industries such as agriculture, pharmaceuticals, and food safety (Gao et al., 2016).

Analytical and Synthetic Applications

The compound's derivatives are valuable in analytical chemistry for identifying and quantifying other compounds. Additionally, these derivatives are useful in synthetic chemistry for creating new materials with desired properties. The precision in functional group modification and the ability to influence molecular structures make these derivatives versatile tools in materials science and pharmaceuticals (Bradshaw et al., 2002).

properties

IUPAC Name

1-(3-fluorophenyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-11-5-7-15(8-6-11)12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDRPUJYVZLJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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